Cas no 921885-84-9 (2-{1-(carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-ylsulfanyl}-N-(3-nitrophenyl)acetamide)

2-{1-(Carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-ylsulfanyl}-N-(3-nitrophenyl)acetamide is a specialized imidazole-based compound featuring a carbamoylmethyl and hydroxymethyl substituents, along with a 3-nitrophenyl acetamide moiety. This structure confers potential reactivity and binding affinity, making it a candidate for applications in medicinal chemistry and biochemical research. The presence of sulfanyl and nitrophenyl groups suggests utility in nucleophilic substitution reactions or as a scaffold for further functionalization. Its hydroxymethyl group enhances solubility, while the carbamoyl moiety may contribute to hydrogen bonding interactions. This compound is of interest for targeted synthesis and pharmacological studies due to its multifunctional design.
2-{1-(carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-ylsulfanyl}-N-(3-nitrophenyl)acetamide structure
921885-84-9 structure
Product Name:2-{1-(carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-ylsulfanyl}-N-(3-nitrophenyl)acetamide
CAS No:921885-84-9
MF:C14H15N5O5S
MW:365.364401102066
CID:5799162
PubChem ID:41342292
Update Time:2025-11-06

2-{1-(carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-ylsulfanyl}-N-(3-nitrophenyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-{1-(carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-ylsulfanyl}-N-(3-nitrophenyl)acetamide
    • 2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(3-nitrophenyl)acetamide
    • 2-{[1-(carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-nitrophenyl)acetamide
    • 2-[5-(hydroxymethyl)-2-[2-(3-nitroanilino)-2-oxoethyl]sulfanylimidazol-1-yl]acetamide
    • 921885-84-9
    • F2258-0725
    • AKOS024688184
    • Inchi: 1S/C14H15N5O5S/c15-12(21)6-18-11(7-20)5-16-14(18)25-8-13(22)17-9-2-1-3-10(4-9)19(23)24/h1-5,20H,6-8H2,(H2,15,21)(H,17,22)
    • InChI Key: YHUQRVVTAOOTDU-UHFFFAOYSA-N
    • SMILES: S(CC(NC1C=CC=C(C=1)[N+](=O)[O-])=O)C1=NC=C(CO)N1CC(N)=O

Computed Properties

  • Exact Mass: 365.07938977g/mol
  • Monoisotopic Mass: 365.07938977g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 7
  • Complexity: 503
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.2
  • Topological Polar Surface Area: 181Ų

2-{1-(carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-ylsulfanyl}-N-(3-nitrophenyl)acetamide Pricemore >>

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2-{1-(carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-ylsulfanyl}-N-(3-nitrophenyl)acetamide Related Literature

Additional information on 2-{1-(carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-ylsulfanyl}-N-(3-nitrophenyl)acetamide

Research Brief on 2-{1-(carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-ylsulfanyl}-N-(3-nitrophenyl)acetamide (CAS: 921885-84-9)

The compound 2-{1-(carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-ylsulfanyl}-N-(3-nitrophenyl)acetamide (CAS: 921885-84-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, mechanism of action, and biological activity.

Recent studies have highlighted the role of this compound as a promising inhibitor of specific enzymatic pathways involved in inflammatory and oncogenic processes. Its unique chemical structure, featuring an imidazole core with carbamoylmethyl and hydroxymethyl substituents, allows for targeted interactions with key biological molecules. Researchers have employed advanced computational modeling and X-ray crystallography to elucidate its binding affinity and selectivity.

In vitro and in vivo experiments have demonstrated the compound's efficacy in modulating cellular pathways associated with disease progression. Notably, its ability to inhibit the activity of certain kinases has been validated through high-throughput screening assays, suggesting potential applications in the treatment of cancer and autoimmune disorders. The compound's pharmacokinetic properties, including its stability and bioavailability, are currently under investigation to optimize its therapeutic potential.

Further research is needed to explore the compound's safety profile and potential side effects. Collaborative efforts between academic institutions and pharmaceutical companies are underway to advance this compound through preclinical and clinical trials. The integration of this compound into drug development pipelines could pave the way for novel therapies in the near future.

In conclusion, 2-{1-(carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-ylsulfanyl}-N-(3-nitrophenyl)acetamide represents a promising candidate for further investigation in medicinal chemistry. Its unique properties and demonstrated biological activity underscore its potential to address unmet medical needs. Continued research and development will be essential to fully realize its therapeutic benefits.

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